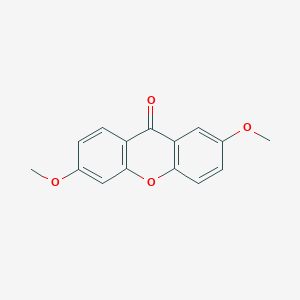
2,6-Dimethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound is one of the many derivatives that have been synthesized for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-9H-xanthen-9-one typically involves the reaction of appropriate substituted phenols with phthalic anhydride under acidic conditions. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts to produce xanthones in good yields . Another method involves the use of microwave heating to accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted xanthones, hydroxy derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating specific signaling pathways. The compound’s acetylcholinesterase inhibitory activity is due to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar properties and applications.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its biological activities, including anti-inflammatory and antioxidant effects.
Azaxanthones: Compounds with nitrogen atoms in the aromatic rings, exhibiting enhanced solubility and biological activities.
Uniqueness
2,6-Dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 2 and 6 enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
842-51-3 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O4/c1-17-9-4-6-13-12(7-9)15(16)11-5-3-10(18-2)8-14(11)19-13/h3-8H,1-2H3 |
InChI Key |
FWQMZKAFJFMSIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















